7-Dehydrodesmosterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

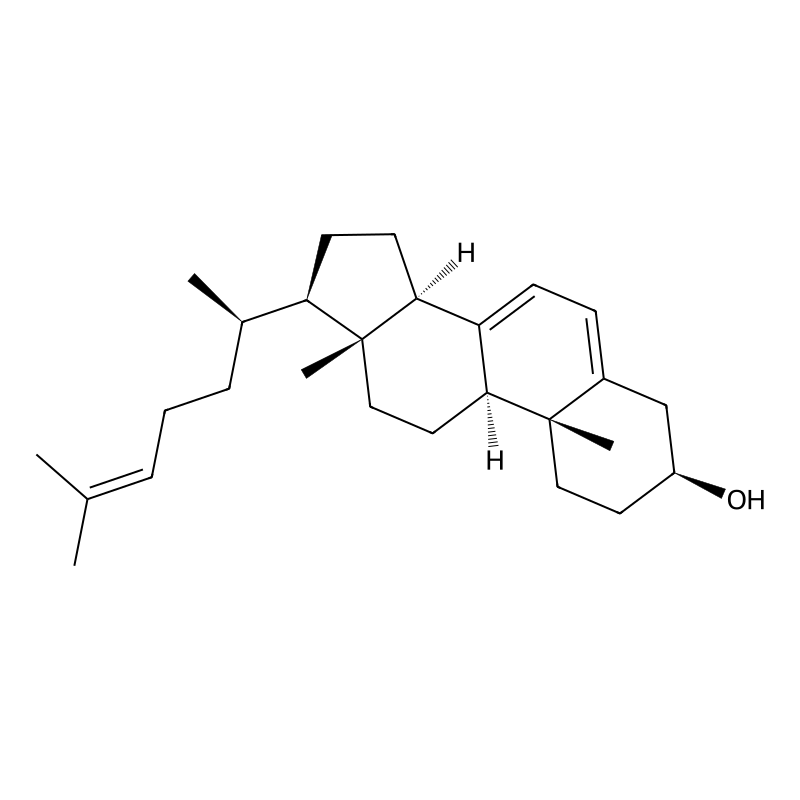

7-Dehydrodesmosterol is a sterol compound that plays a critical role as an intermediate in the biosynthesis of cholesterol and other steroid hormones. It is characterized by its unique structure, which includes a double bond at the delta-7 position. This compound is particularly significant in the context of human biochemistry, where it serves as a substrate for various enzymes involved in sterol metabolism, notably 24-dehydrocholesterol reductase. The accumulation of 7-dehydrodesmosterol is associated with metabolic disorders such as Smith-Lemli-Opitz syndrome, where mutations in the enzyme responsible for its conversion lead to developmental defects and cholesterol deficiency .

Precursor for Vitamin D Synthesis

One of the most significant applications of 7-DHC lies in vitamin D production. It acts as the immediate precursor molecule for vitamin D3 in the skin upon exposure to UVB radiation [1]. Researchers are interested in developing methods to accurately measure 7-DHC concentration in human skin to better understand vitamin D photobiology and optimize sun exposure recommendations [2].

[1] A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research Photochemical & Photobiological Sciences:

[2] A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research Photochemical & Photobiological Sciences:

Understanding Membrane Properties

-DHC shares structural similarities with cholesterol, another crucial component of cell membranes. Research investigates how 7-DHC affects the biophysical properties of membranes. Studies suggest that 7-DHC, like cholesterol, can condense and order the structure of membranes, potentially influencing cellular functions [3].

[3] The effects of 7-dehydrocholesterol on the structural properties of membranes ResearchGate:

Investigating Cholesterol Metabolism Disorders

Conditions like Smith-Lemli-Opitz syndrome (SLOS) are characterized by abnormal cholesterol biosynthesis. These studies explore the role of 7-DHC accumulation due to deficiencies in enzymes responsible for converting it to cholesterol [4]. Understanding 7-DHC metabolism can contribute to developing better diagnostic tools and treatment strategies for SLOS.

[4] Metabolic engineering of Saccharomyces cerevisiae for 7-dehydrocholesterol overproduction Biotechnology for Biofuels and Bioproducts: )

- Reduction to 7-Dehydrocholesterol:

This reaction is catalyzed by the enzyme 24-dehydrocholesterol reductase . - Conversion to Desmosterol:

This reaction highlights its role in the pathway leading to cholesterol synthesis .

These reactions illustrate the compound's importance in maintaining cellular sterol balance and its involvement in metabolic pathways.

The synthesis of 7-dehydrodesmosterol can be achieved through various biochemical pathways involving enzymatic transformations:

- From Desmosterol: The conversion of desmosterol to 7-dehydrodesmosterol can occur via specific enzymatic reactions involving reductions or dehydrogenations.

- From Lathosterol: Another pathway involves the transformation of lathosterol through a series of enzymatic steps leading up to 7-dehydrodesmosterol before it is converted into cholesterol .

These methods underscore the compound's role as an intermediary in complex biosynthetic pathways.

7-Dehydrodesmosterol has several applications in both research and clinical settings:

- Biochemical Research: It serves as a valuable marker for studying cholesterol metabolism and related disorders.

- Pharmaceutical Development: Given its biological activity, it may be explored for potential therapeutic applications, particularly in conditions associated with cholesterol dysregulation.

- Vitamin D Synthesis: As a precursor in the synthesis of Vitamin D, it plays a role in nutritional biochemistry .

Research on 7-dehydrodesmosterol has highlighted its interactions with various biological systems:

- Enzymatic Interactions: It acts as a substrate for enzymes such as 24-dehydrocholesterol reductase, influencing sterol metabolism and cholesterol homeostasis .

- Cellular Responses: Studies indicate that changes in levels of 7-dehydrodesmosterol can affect cell signaling pathways related to oxidative stress and apoptosis .

These interactions are crucial for understanding its physiological roles and potential therapeutic implications.

Several compounds are chemically similar to 7-dehydrodesmosterol, each with unique properties and functions:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cholesterol | Saturated sterol with no double bonds | Primary sterol in animal cells |

| Desmosterol | Contains a double bond at delta-24 position | Precursor to cholesterol |

| 7-Dehydrocholesterol | Similar structure but differs by hydrogen atoms | More reactive than cholesterol |

| Lathosterol | Precedes desmosterol in the biosynthetic pathway | Functions as an intermediate |

These comparisons highlight how 7-dehydrodesmosterol fits within a broader context of sterols, emphasizing its unique reactivity and metabolic significance.